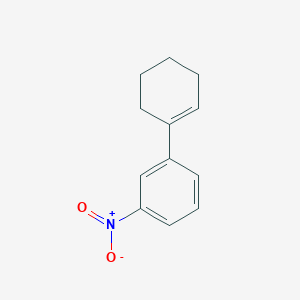

1-(3-Nitrophenyl)-1-cyclohexene

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(cyclohexen-1-yl)-3-nitrobenzene |

InChI |

InChI=1S/C12H13NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2 |

InChI Key |

VEXHSRRREXSNAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The nitrophenyl moiety in 1-(3-Nitrophenyl)-1-cyclohexene contributes to its biological activity, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

- Cytotoxicity : Studies on related compounds reveal selective cytotoxicity towards cancer cell lines. In vitro tests show IC50 values in the low micromolar range, suggesting potential for anticancer drug development .

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

- Synthesis of Alkaloids : The compound can be utilized to synthesize various alkaloids and their derivatives, which are essential in pharmacology .

- Regioselective Reactions : It can participate in cyclocondensation reactions to form new heterocyclic compounds, expanding the library of available synthetic intermediates .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related nitrophenyl compounds. The findings established a correlation between structural features and biological activity, indicating that modifications to the nitro group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. These studies demonstrated that specific structural motifs contributed to enhanced anticancer activity, with implications for further drug development .

Chemical Reactions Analysis

Cyclocondensation Reactions

1-(3-Nitrophenyl)-1-cyclohexene derivatives serve as precursors in regioselective cyclocondensation reactions. For example, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a) reacts with cyanothioacetamide under reflux in ethanol with piperidine as a catalyst. This yields 7-acetyl-8-(3-nitrophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (2a) in 93–96% yield (Scheme 1) .

Key Conditions

-

Solvent: Ethanol (100 mL)

-

Catalyst: Piperidine (0.8 mL, 10 mmol)

-

Temperature: Reflux (2 hours)

Reductive Cyclization

Base-mediated reductive cyclization of nitrobenzene-tethered cyclohexanones provides access to hexahydro-2,6-methano-1-benzazocines. While studies focus on 4-nitrophenyl analogs, analogous pathways apply to 3-nitrophenyl derivatives. Optimized conditions for similar substrates include:

| Entry | Solvent | Temp (°C) | Catalyst (equiv) | Yield (%) |

|---|---|---|---|---|

| 13 | NMP | 150 | K₂CO₃ (10) | 82 |

| 14 | NMP | 150 | K₂CO₃ (10) | 87 |

Conditions: 0.01 M concentration, 1-hour reaction time .

This method highlights the role of electron-withdrawing nitro groups in directing cyclization .

Functionalization via Halo Compounds

Reactions with halo compounds (e.g., ethyl iodide, 2-chloroacetamide) proceed via nucleophilic substitution. For instance, treating 2a with ethyl iodide in ethanol and sodium acetate trihydrate yields 3-ethylthio-5,6,7,8-tetrahydroisoquinoline (3) .

Mechanistic Pathway

-

Nucleophilic attack by the thione sulfur on the halo compound.

-

Deprotonation and elimination to form substituted isoquinoline derivatives.

Typical Yields:

Cyclization to Thienoisoquinoline Derivatives

Heating 5,6,7,8-tetrahydroisoquinolin-3-ylthioacetamides (5b–d, f–g) with sodium carbonate in ethanol induces Thorpe–Ziegler cyclization. This produces 7-acetyl-1-amino-N-aryl-5,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)thieno[2,3-c]isoquinoline-2-carboxamides (6b–d, f, g) .

Key Spectral Data

-

IR: Disappearance of ν(C≡N) at 2220 cm⁻¹; new amidic carbonyl bands at 1651–1624 cm⁻¹.

Metal Complexation

3-Nitrophenyl-substituted cyclohexane derivatives form coordination complexes with transition metals. For example, Zn(II) and Cu(II) complexes with 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L₂) exhibit distinct spectroscopic profiles:

| Complex | IR Bands (cm⁻¹) | ¹H NMR Shifts (δ) |

|---|---|---|

| [Cu(L₂)₂]·2NO₃ | 3517–3314 (NH/OH) | 9.33–9.56 (NH) |

| [Zn₂(L₂)(OAc)₄(H₂O)₄] | 1651–1624 (C=O) | 7.05–7.13 (NH₂) |

These complexes demonstrate potential bioactivity, including cytotoxicity .

Defluorinative Cyclization

While not directly reported for this compound, analogous defluorinative cyclizations using piperidine and CaCl₂ in 1,4-dioxane achieve 97% yields for quinoline derivatives. Example conditions:

| Substrate | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Fluorobenzaldehyde | 60 | 0.5 | 97 |

Adaptable Pathway:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Cyclohexene Derivatives

*Calculated based on molecular formula.

Key Observations :

- Electron-withdrawing vs. Electron-donating groups : The nitro group in this compound increases electrophilicity compared to tert-butoxy or alkyl-substituted derivatives, facilitating reactions like Michael additions or Diels-Alder cyclizations .

- Steric effects : Bulky substituents (e.g., ferrocene in or trimethyl groups in ) reduce reactivity in sterically demanding reactions, whereas the planar nitrophenyl group allows for π-π interactions in catalytic systems.

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Compounds

*Estimated based on analogous nitroaromatics.

Spectroscopic Data :

- 1H NMR: For 1-(3-nitrophenyl)prop-2-yn-1-ol (a precursor), aromatic protons appear at δ 8.47–7.60, while the alkynol proton resonates at δ 5.60 . Similar shifts are expected for the nitrophenyl group in this compound.

- IR: Nitro groups typically show strong absorption at ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), as seen in 3-cyclohexyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one (IR: 1665 cm⁻¹ for C=O) .

Table 3: Reactivity Comparison

Reactivity Insights :

- The nitro group in this compound directs electrophilic attacks to meta positions, contrasting with electron-donating groups (e.g., tert-butoxy in ) that activate ortho/para positions.

- Cyclohexene derivatives with carbonyl groups (e.g., 1-cyclohexene-1-carboxaldehyde ) exhibit higher reactivity in cycloadditions due to conjugation, whereas nitroaromatics may require harsher conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(3-Nitrophenyl)-1-cyclohexene, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via nitro-substituted aromatic coupling reactions or cyclohexene derivatization. For example, Diels-Alder reactions involving nitrobenzene derivatives and cyclohexene precursors are documented, with optimization focusing on solvent polarity (e.g., chlorobenzene for high-temperature reflux) and catalysts (e.g., Lewis acids) to enhance regioselectivity . Purification often involves silica gel chromatography with ethyl acetate/petroleum ether gradients (6:4 ratio) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR (e.g., aromatic protons at δ 7.41–8.13 ppm, cyclohexene protons at δ 1.97–0.81 ppm) to confirm substitution patterns and cyclohexene geometry .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths ~1.50 Å in nitroaryl-cyclohexene systems) .

- FT-IR : Nitro group stretching vibrations (~1520 cm and 1350 cm) validate functional group integrity .

Q. What safety protocols are essential when handling nitro-substituted cyclohexenes?

- Answer : Use N95 masks, gloves, and eyeshields due to potential respiratory and dermal toxicity. Work in fume hoods to mitigate exposure to volatile intermediates. Waste disposal must comply with WGK 3 (highly hazardous) regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitro-cyclohexene derivatives?

- Answer : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals. For example, cyclohexene protons in this compound may exhibit coupling patterns (J = 15.6 Hz) that conflict with computational predictions; DFT calculations (B3LYP/6-31G*) can reconcile discrepancies .

Q. What experimental strategies optimize regioselectivity in nitrophenyl-cyclohexene synthesis?

- Answer : Use steric directing groups (e.g., bulky substituents on the cyclohexene ring) to favor para-substitution on the nitroaryl ring. Solvent effects (e.g., DMF vs. toluene) and temperature gradients (80–120°C) can further modulate reaction pathways. Kinetic studies via HPLC monitoring are recommended to track intermediate formation .

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

- Answer : The nitro group’s meta-directing and electron-withdrawing effects reduce cyclohexene’s electron density, favoring electrophilic attacks at the nitro-meta position. Computational studies (e.g., Hirshfeld charge analysis) quantify charge distribution, guiding predictions for halogenation or sulfonation reactivity .

Q. What are the best practices for analyzing thermal stability and decomposition pathways?

- Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres to identify decomposition thresholds (~200–250°C). Pair with GC-MS to detect volatile byproducts (e.g., NO gases). Surface adsorption studies (e.g., on silica or indoor materials) can assess environmental persistence .

Q. How can computational modeling enhance understanding of this compound’s photophysical properties?

- Answer : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra (e.g., λ ~320 nm for nitro-π transitions) and excited-state behavior. Compare with experimental data to validate models, particularly for applications in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.